PI3K/mTOR Inhibitor-13

Idiopathic Pulmonary Fibrosis HFL1 cells Antifibrotic activity

PI3K/mTOR Inhibitor-13 (CAS 1621718-37-3) is a small-molecule, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase. It is disclosed in patent families CN103965199 and WO2020078445.

Molecular Formula C20H13F2N5O3S
Molecular Weight 441.4 g/mol
Cat. No. B12403780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePI3K/mTOR Inhibitor-13
Molecular FormulaC20H13F2N5O3S
Molecular Weight441.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)C2=CC3=C(C=NN3C=C2)C#N)NS(=O)(=O)C4=C(C=C(C=C4)F)F
InChIInChI=1S/C20H13F2N5O3S/c1-30-20-17(26-31(28,29)19-3-2-15(21)8-16(19)22)6-13(10-24-20)12-4-5-27-18(7-12)14(9-23)11-25-27/h2-8,10-11,26H,1H3
InChIKeyJJRDGXZJOWUQHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PI3K/mTOR Inhibitor-13: A Dual Kinase Inhibitor Sourcing Guide for Fibrosis and Oncology R&D


PI3K/mTOR Inhibitor-13 (CAS 1621718-37-3) is a small-molecule, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase. It is disclosed in patent families CN103965199 and WO2020078445 [1][2]. The compound is under investigation for applications in idiopathic pulmonary fibrosis (IPF) and solid tumors [1][2]. Its sodium salt form (CAS 2361009-23-4) is also commercially available for preclinical research .

Why PI3K/mTOR Inhibitor-13 Cannot Be Casually Replaced by Other Dual PI3K/mTOR Inhibitors


The PI3K/AKT/mTOR pathway class contains highly heterogeneous compounds. Even among dual PI3K/mTOR inhibitors, isoform selectivity, polypharmacology, and pharmacokinetic (PK) profiles differ markedly. For example, BEZ235 (dactolisib) exhibits poor oral bioavailability in mice (F ≈ 16%) [1], while other inhibitors like apitolisib (GDC-0980) show distinct tissue distribution and toxicity profiles that preclude simple substitution [2]. PI3K/mTOR Inhibitor-13 differentiates itself through its combination of oral efficacy, specific antifibrotic activity against IPF-related standard-of-care agents, and species-specific PK data that are rarely documented for this compound class. These quantitative differences form the basis for the selection criteria elaborated in the evidence guide below.

Quantitative Evidence Guide for PI3K/mTOR Inhibitor-13 Differentiation


Superior Antifibrotic Potency in HFL1 Cells Compared to Pirfenidone and Nintedanib

In a head-to-head in vitro study on HFL1 lung fibroblast cells, PI3K/mTOR Inhibitor-13 inhibited proliferation at a nanomolar level, which was substantially more potent than the micromolar activity exhibited by the standard-of-care IPF drugs pirfenidone and nintedanib [1]. In an in vivo bleomycin-induced IPF model, oral administration of the compound at 3 mg/kg/day demonstrated a superior antifibrotic effect compared to pirfenidone at 100 mg/kg/day and nintedanib at 100 mg/kg/day [1]. These data highlight a significant efficacy window over existing therapies in the fibrosis indication.

Idiopathic Pulmonary Fibrosis HFL1 cells Antifibrotic activity Head-to-head comparison

Validated Multi-Species Oral Bioavailability Supporting Translational Pharmacology Studies

Comprehensive intravenous pharmacokinetic characterization across four preclinical species revealed species-dependent differences in clearance, half-life, and oral bioavailability . The rat exhibited the highest oral bioavailability at 94.75%, while monkey showed the lowest at 59.8%. This multi-species PK dataset is unusually complete for a tool compound, enabling precise allometric scaling for human dose predictions.

Pharmacokinetics Oral Bioavailability Cross-species Scaling ADME

On-Target Engagement in Fibroblasts: α-SMA Protein Upregulation at Low Nanomolar Concentrations

Western blot analysis in HFL1 cells revealed that treatment with PI3K/mTOR Inhibitor-13 at a low concentration of 200 nM for 48 hours led to an increased expression of α-smooth muscle actin (α-SMA) normalized to tubulin . While many PI3K/mTOR inhibitors primarily demonstrate antiproliferative effects, this specific modulation of a key myofibroblast differentiation marker provides supportive evidence for a distinct mechanism of action in the fibrotic microenvironment.

Target Engagement α-SMA Myofibroblast Differentiation Fibrosis Marker

Patent-Backed Pharmaceutical Combination Strategy for Fibrotic Diseases

Patent WO2020078445 explicitly claims a pharmaceutical combination comprising PI3K/mTOR Inhibitor-13 (Compound A) and a second therapeutic agent (Compound B) for the treatment of fibrotic diseases [1]. The patent discloses specific molar ratios (1:0.625 to 1:1600 for Component 1:Component 2) and covers pharmaceutical kits and compositions. This documented combination strategy sets it apart from competing tool compounds that are often unencumbered by disease-specific IP.

Combination Therapy Intellectual Property Drug Repositioning Fibrosis

Dose-Dependent Antiproliferative Activity in Lung Fibroblasts Within a Defined Concentration Range

PI3K/mTOR Inhibitor-13 demonstrated a clear dose-dependent inhibition of HFL1 cell proliferation across a broad concentration range of 0.03125 µM to 2 µM over 48 hours . This quantitative dose-response relationship allows researchers to establish precise IC50 values and to compare potency across different fibrotic cell models under standardized conditions.

Dose-Response HFL1 Antiproliferative Drug Discovery

Application Scenarios Where PI3K/mTOR Inhibitor-13's Evidence Profile Creates a Decisive Advantage


Idiopathic Pulmonary Fibrosis (IPF) Translational Research

The head-to-head superiority over pirfenidone and nintedanib in both in vitro potency and in vivo efficacy (3 mg/kg/d vs. 100 mg/kg/d) [1] makes this compound a prime candidate for teams investigating next-generation IPF therapies. The demonstrated dose-response relationship and α-SMA modulation data ensure that the compound can be immediately deployed in HFL1-based fibrotic assays and bleomycin mouse models without extensive validation.

Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling and Human Dose Projection

With a complete set of IV PK parameters across rat, mouse, dog, and monkey—including oral bioavailability values from 59.8% to 108.5% [1]—this inhibitor provides the data density necessary for sophisticated allometric scaling and physiologically based PK (PBPK) modeling. This is a key selection point for ADME-focused CROs and translational pharmacology units, especially when compared to other dual PI3K/mTOR tool compounds that lack such extensive multi-species ADME documentation.

Combination Therapy Development Leveraging IP-Protected Strategies

For pharmaceutical companies exploring patent-protected combinations for fibrosis, the WO2020078445 patent [1] explicitly claims compositions with Compound B at defined molar ratios. This IP covering specific co-formulations and kits may act as a gateway for collaborative research agreements and licensing negotiations, giving this molecule a commercial and strategic value beyond a simple screening tool.

Oncology Programs Focused on Oral Agents with Superior Bioavailability

The high rodent oral bioavailability (rat 94.75%, mouse 79.3%) [1] positions this compound as a superior oral candidate compared to historical dual PI3K/mTOR inhibitors like BEZ235 (mouse F ≈ 16%). In oncology xenograft studies where oral administration is required, this PK advantage translates to lower required doses and potentially reduced off-target toxicity, making it a logistically simpler and potentially safer choice for chronic dosing regimens.

Quote Request

Request a Quote for PI3K/mTOR Inhibitor-13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.